molecular formula C8H12N2O2 B2493599 6,8-Diazaspiro[4.5]decane-7,9-dione CAS No. 1342422-61-0

6,8-Diazaspiro[4.5]decane-7,9-dione

Cat. No.: B2493599
CAS No.: 1342422-61-0
M. Wt: 168.196
InChI Key: ZXTMZGORRAHIKW-UHFFFAOYSA-N
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Description

6,8-Diazaspiro[4.5]decane-7,9-dione is a useful research compound. Its molecular formula is C8H12N2O2 and its molecular weight is 168.196. The purity is usually 95%.
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Scientific Research Applications

Structural Analysis and Synthesis

  • Structural Characteristics : One study presented the structural analysis of a related compound, highlighting its conformation and how it forms intermolecular hydrogen bonds in the crystal structure. This analysis is crucial for understanding the compound's reactivity and potential applications in material science or drug design (Rohlíček et al., 2010).
  • Synthetic Pathways : Research has developed cost-effective synthesis methods for derivatives of 6,8-Diazaspiro[4.5]decane-7,9-dione, emphasizing their importance as scaffolds in pharmaceutical chemistry due to their high yields and straightforward synthesis (Pardali et al., 2021).

Pharmacological Interest

  • Anticonvulsant Activity : A number of studies have focused on the anticonvulsant properties of this compound derivatives. These compounds were synthesized and tested for their effectiveness in preventing seizures, with several showing significant protective effects (Madaiah et al., 2012). Another study highlighted specific derivatives that exhibited more potent anticonvulsant activity than standard drugs, demonstrating the compound's potential in developing new antiepileptic therapies (Aboul-Enein et al., 2014).

Molecular Modeling and Drug Design

  • Serotonin Receptor Affinity : Research into new spirohydantoin derivatives, closely related to this compound, has revealed compounds with high affinity for serotonin receptors. These findings are significant for the development of new therapeutics for neurological disorders (Czopek et al., 2016).

Crystal Packing and Conformational Studies

  • Crystal Packing Preferences : Studies have analyzed the crystal packing and conformational preferences of cyclohexane-spirohydantoin derivatives, providing insights into how these structures interact at the molecular level. Such research is foundational for understanding the physical properties of these compounds and their potential applications in materials science (Lazić et al., 2022).

Enhanced Reactivity

  • Chemical Reactivity : Research on the enhanced reactivity of certain diazaspiro[4.5]decane derivatives in specific chemical reactions offers insights into their utility as intermediates in organic synthesis, highlighting their broad substrate scope and potential in synthetic chemistry (Rashevskii et al., 2020).

Properties

IUPAC Name

6,8-diazaspiro[4.5]decane-7,9-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O2/c11-6-5-8(3-1-2-4-8)10-7(12)9-6/h1-5H2,(H2,9,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXTMZGORRAHIKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(C1)CC(=O)NC(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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